molecular formula C21H23N3O4S B2872551 (Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-42-8

(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2872551
CAS No.: 864975-42-8
M. Wt: 413.49
InChI Key: IHIZPJFSADLOMX-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a benzo[d]thiazole scaffold, which is known for its diverse biological activities. The structural components include:

  • Dimethylamino group : Known for enhancing solubility and biological activity.
  • Benzoyl imine moiety : Often associated with anticancer properties.
  • Methoxyethyl side chain : Contributes to the lipophilicity and membrane permeability of the compound.

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by:

  • Inhibiting cell proliferation : Studies have shown that benzothiazole derivatives can significantly inhibit the growth of various tumor cell lines by interfering with cell cycle progression and inducing apoptosis through caspase activation .
  • Targeting DNA : Some benzothiazoles have demonstrated the ability to interact with DNA, leading to cytotoxic effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar benzothiazole derivatives have been reported to exhibit activity against a range of pathogens, including:

  • Gram-positive and Gram-negative bacteria : Research has documented that certain benzothiazole compounds show effectiveness against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme inhibition : The dimethylamino group may enhance binding affinity to specific enzymes involved in cancer progression or microbial metabolism.
  • Modulation of signaling pathways : Compounds like this one may influence pathways related to apoptosis and inflammation, potentially leading to enhanced therapeutic effects against tumors and infections.

Case Studies and Research Findings

StudyFocusKey Findings
Anticonvulsant ActivityA series of benzothiazole derivatives were synthesized; some exhibited significant anticonvulsant activity with low neurotoxicity.
Antitumor AgentsInvestigated various benzothiazole derivatives; compounds showed significant cytotoxicity against leukemia cells with IC50 values < 60 µM.
Antimicrobial ActivityDeveloped compounds targeting resistant bacteria; demonstrated promising results against WHO priority pathogens.

Properties

IUPAC Name

methyl 2-[4-(dimethylamino)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-23(2)16-8-5-14(6-9-16)19(25)22-21-24(11-12-27-3)17-10-7-15(20(26)28-4)13-18(17)29-21/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIZPJFSADLOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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